Proanthocyanidin A2
Proanthocyanidin A2
Proanthocyanidin a2, also known as ec-(4b, 8)(2b, 7)-ec or procyanidin dimer A2, belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. Proanthocyanidin a2 exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, proanthocyanidin A2 is primarily located in the membrane (predicted from logP). Proanthocyanidin a2 can be biosynthesized from (-)-epicatechin.
Proanthocyanidin A2 is a proanthocyanidin obtained by the condensation of (-)-epicatechin units. It has a role as an antioxidant, an anti-HIV agent, a metabolite and an angiogenesis modulating agent. It is a hydroxyflavan and a proanthocyanidin. It derives from a (-)-epicatechin.
Proanthocyanidin A2 is a proanthocyanidin obtained by the condensation of (-)-epicatechin units. It has a role as an antioxidant, an anti-HIV agent, a metabolite and an angiogenesis modulating agent. It is a hydroxyflavan and a proanthocyanidin. It derives from a (-)-epicatechin.
Brand Name:
Vulcanchem
CAS No.:
41743-41-3
VCID:
VC0192183
InChI:
InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29-,30+/m1/s1
SMILES:
C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O
Molecular Formula:
C30H24O12
Molecular Weight:
576.5 g/mol
Proanthocyanidin A2
CAS No.: 41743-41-3
Natural Products
VCID: VC0192183
Molecular Formula: C30H24O12
Molecular Weight: 576.5 g/mol
CAS No. | 41743-41-3 |
---|---|
Product Name | Proanthocyanidin A2 |
Molecular Formula | C30H24O12 |
Molecular Weight | 576.5 g/mol |
IUPAC Name | (1R,5R,6R,13S,21R)-5,13-bis(3,4-dihydroxyphenyl)-4,12,14-trioxapentacyclo[11.7.1.02,11.03,8.015,20]henicosa-2(11),3(8),9,15,17,19-hexaene-6,9,17,19,21-pentol |
Standard InChI | InChI=1S/C30H24O12/c31-13-7-20(37)24-22(8-13)41-30(12-2-4-16(33)19(36)6-12)29(39)26(24)25-23(42-30)10-17(34)14-9-21(38)27(40-28(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,21,26-27,29,31-39H,9H2/t21-,26-,27-,29-,30+/m1/s1 |
Standard InChIKey | NSEWTSAADLNHNH-LSBOWGMISA-N |
Isomeric SMILES | C1[C@H]([C@H](OC2=C1C(=CC3=C2[C@@H]4[C@H]([C@](O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
SMILES | C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Canonical SMILES | C1C(C(OC2=C1C(=CC3=C2C4C(C(O3)(OC5=CC(=CC(=C45)O)O)C6=CC(=C(C=C6)O)O)O)O)C7=CC(=C(C=C7)O)O)O |
Melting Point | 300°C |
Physical Description | Solid |
Description | Proanthocyanidin a2, also known as ec-(4b, 8)(2b, 7)-ec or procyanidin dimer A2, belongs to the class of organic compounds known as biflavonoids and polyflavonoids. These are organic compounds containing at least two flavan/flavone units. These units are usually linked through CC or C-O-C bonds. Some examples include C2-O-C3, C2-O-C4, C3'-C3''', and C6-C8''. Proanthocyanidin a2 exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, proanthocyanidin A2 is primarily located in the membrane (predicted from logP). Proanthocyanidin a2 can be biosynthesized from (-)-epicatechin. Proanthocyanidin A2 is a proanthocyanidin obtained by the condensation of (-)-epicatechin units. It has a role as an antioxidant, an anti-HIV agent, a metabolite and an angiogenesis modulating agent. It is a hydroxyflavan and a proanthocyanidin. It derives from a (-)-epicatechin. |
Synonyms | proanthocyanidin A2 |
Reference | 1. Zhang M, Wu Q, Chen Y, Duan M, Tian G, Deng X, Sun Y, Zhou T, Zhang G, Chen W, Chen J. Inhibition of proanthocyanidin A2 on porcine reproductive and respiratory syndrome virus replication in vitro. PLoS One. 2018 Feb 28;13(2):e0193309. doi: 10.1371/journal.pone.0193309. PMID: 29489892; PMCID: PMC5831109. 2. Sharma PK, Romanczyk LJ Jr, Kondaveti L, Reddy B, Arumugasamy J, Lombardy R, Gou Y, Schroeter H. Total synthesis of proanthocyanidin A1, A2, and their stereoisomers. Org Lett. 2015 May 15;17(10):2306-9. doi: 10.1021/acs.orglett.5b00646. Epub 2015 Apr 30. PMID: 25927567. 3. Koerner JL, Hsu VL, Lee J, Kennedy JA. Determination of proanthocyanidin A2 content in phenolic polymer isolates by reversed-phase high-performance liquid chromatography. J Chromatogr A. 2009 Feb 27;1216(9):1403-9. doi: 10.1016/j.chroma.2008.12.086. Epub 2009 Jan 6. PMID: 19168185. 4. Zhang L, Shao J, Zhou Y, Chen H, Qi H, Wang Y, Chen L, Zhu Y, Zhang M, Chen L, Du Y, Zhong M, Shi X, Li Q. Inhibition of PDGF-BB-induced proliferation and migration in VSMCs by proanthocyanidin A2: Involvement of KDR and Jak-2/STAT-3/cPLA2 signaling pathways. Biomed Pharmacother. 2018 Feb;98:847-855. doi: 10.1016/j.biopha.2018.01.010. Epub 2018 Jan 6. PMID: 29571255. 5. Lin JT, Chang YY, Chen YC, Liao PL, Yang DJ. Litchi (Litchi chinensis Sonn.) flower proanthocyanidin fraction exhibited protective efficacy to suppress nickel-induced expression for vascular endothelial growth factor in HepG2 cells. J Food Biochem. 2019 Jul;43(7):e12882. doi: 10.1111/jfbc.12882. Epub 2019 May 1. PMID: 31353727. |
PubChem Compound | 124025 |
Last Modified | Nov 11 2021 |
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